molecular formula C7H5FN2 B1523370 2-Fluoro-5-methylnicotinonitrile CAS No. 1232432-76-6

2-Fluoro-5-methylnicotinonitrile

Cat. No.: B1523370
CAS No.: 1232432-76-6
M. Wt: 136.13 g/mol
InChI Key: YTVKHKCASSZSOU-UHFFFAOYSA-N
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Description

2-Fluoro-5-methylnicotinonitrile is an organic compound with the molecular formula C7H5FN2. It is a derivative of nicotinonitrile, where the hydrogen atom at the 2-position is replaced by a fluorine atom and the hydrogen atom at the 5-position is replaced by a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-methylnicotinonitrile typically involves the fluorination of 5-methylnicotinonitrile. One common method is the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2]octane bis(tetrafluoroborate)) as a fluorinating agent . The reaction is carried out under mild conditions, often at room temperature, to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency, yield, and cost-effectiveness, ensuring the compound’s availability for various applications .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-methylnicotinonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinonitriles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Fluoro-5-methylnicotinonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methylnicotinonitrile depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable component in drug design .

Comparison with Similar Compounds

  • 2-Fluoro-5-chloronicotinonitrile
  • 2-Fluoro-5-bromonicotinonitrile
  • 2-Fluoro-5-iodonicotinonitrile

Comparison: Compared to its analogs, 2-Fluoro-5-methylnicotinonitrile is unique due to the presence of the methyl group, which can influence its reactivity and physical properties. The fluorine atom provides similar electronic effects across these compounds, but the methyl group can enhance lipophilicity and potentially alter biological activity .

Biological Activity

2-Fluoro-5-methylnicotinonitrile is a chemical compound with significant implications in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and potential applications in pharmaceuticals, supported by relevant data and findings from existing research.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H5_5FN2_2, characterized by a pyridine ring where the hydrogen at the 2-position is replaced by a fluorine atom and the hydrogen at the 5-position is substituted with a methyl group. This unique structure enhances its reactivity and biological activity compared to other derivatives of nicotinonitrile.

The biological activity of this compound primarily involves its interaction with various biological targets, such as enzymes and receptors. The presence of the fluorine atom can enhance binding affinity and metabolic stability, making it a valuable component in drug design. The methyl group may also influence lipophilicity, potentially altering its pharmacokinetic properties.

Applications in Pharmaceuticals

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

  • Pharmaceutical Development : Used in the synthesis of drugs targeting potassium channels, which are crucial for treating conditions like pain and epilepsy .
  • Antimycobacterial Activity : Preliminary studies suggest that derivatives of this compound may exhibit inhibitory effects against Mycobacterium tuberculosis, indicating potential for tuberculosis treatment .

Comparative Analysis with Similar Compounds

A comparison with similar compounds highlights the unique properties of this compound:

Compound NameKey FeaturesBiological Activity
2-Fluoro-5-chloronicotinonitrileChlorine atom instead of methylModerate binding affinity
2-Fluoro-5-bromonicotinonitrileBromine atom, larger than fluorineLower metabolic stability
2-Fluoro-5-iodonicotinonitrileIodine atom, higher lipophilicityEnhanced toxicity profile

The presence of the methyl group in this compound may enhance its reactivity and biological activity compared to these analogs, which could lead to more favorable pharmacological profiles.

Case Studies and Research Findings

Recent research has focused on modifying the triaminoaryl moiety in potassium channel openers to develop safer alternatives. In one study, analogs were synthesized that avoided toxic oxidation pathways while retaining high biological activity. These findings emphasize the importance of structural modifications in enhancing therapeutic efficacy while minimizing adverse effects .

Additionally, studies assessing the minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis have shown promising results for compounds derived from this class, suggesting that further exploration into their anti-mycobacterial properties could yield new treatments for tuberculosis .

Properties

IUPAC Name

2-fluoro-5-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c1-5-2-6(3-9)7(8)10-4-5/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVKHKCASSZSOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40704550
Record name 2-Fluoro-5-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232432-76-6
Record name 2-Fluoro-5-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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